

Isomalt in Aqueous Solutions: A Technical Guide to Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomalt, a sugar substitute derived from sucrose, is an equimolar mixture of two diastereomeric disaccharides: $1\text{-O-}\alpha\text{-D-glucopyranosido-D-mannitol}$ (1,1-GPM) and $6\text{-O-}\alpha\text{-D-glucopyranosido-D-sorbitol}$ (1,6-GPS).[1] Its sugar-like physical properties and high stability make it a versatile excipient in various pharmaceutical and nutraceutical formulations.[2] This technical guide provides an in-depth overview of the solubility and stability profile of standard isomalt in aqueous solutions, offering critical data and experimental protocols for formulation development.

Solubility Profile

Isomalt is freely soluble in water and practically insoluble in ethanol.[3][4] The presence of ethanol in aqueous solutions can act as an antisolvent, significantly reducing the solubility of isomalt.[5]

Aqueous Solubility

The solubility of isomalt in water is a function of temperature. While specific data points for a full solubility curve are not readily available in public literature, the established solubility at room temperature provides a key reference point.

Table 1: Solubility of Isomalt in Aqueous Solution



Temperature (°C)	Solubility (g/100 g of solution)
24-25	~24.0 - 24.5

It is consistently reported that the solubility of isomalt in water increases with rising temperatures. For applications requiring higher concentrations of isomalt, heating the aqueous solution is an effective method to achieve complete dissolution.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility of isomalt in water can be determined using the widely accepted shake-flask method.

Methodology:

- Preparation of Supersaturated Solution: Add an excess amount of isomalt powder to a known volume of purified water in a sealed, thermostatically controlled flask.
- Equilibration: Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the undissolved isomalt to sediment. Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a suitable membrane (e.g., 0.45 μm) can be employed for effective phase separation.
- Quantification: Analyze the concentration of isomalt in the clear supernatant. A common and
 effective method is using a calibrated refractometer, as the refractive index of the solution is
 proportional to the concentration of dissolved solids. Alternatively, a validated HPLC-RI
 (High-Performance Liquid Chromatography with Refractive Index detection) method can be
 used for quantification.
- Calculation: Express the solubility as grams of isomalt per 100 grams of the solution.



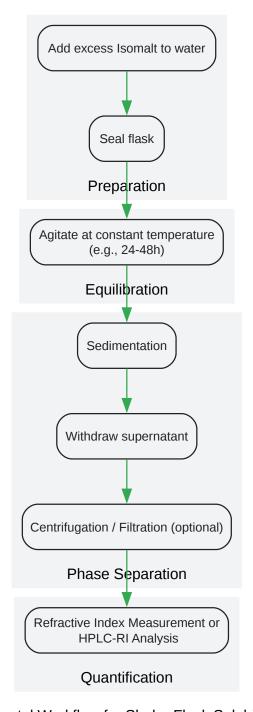


Figure 1: Experimental Workflow for Shake-Flask Solubility Determination



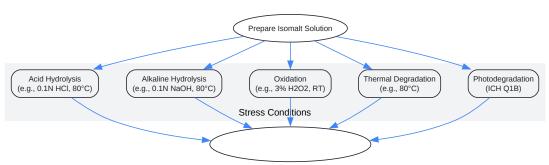


Figure 2: Workflow for Forced Degradation Studies of Isomalt

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